molecular formula C4H8N2O3S B6280540 1,2,5-thiadiazepan-4-one 1,1-dioxide CAS No. 1146526-08-0

1,2,5-thiadiazepan-4-one 1,1-dioxide

Cat. No.: B6280540
CAS No.: 1146526-08-0
M. Wt: 164.2
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Description

1,2,5-Thiadiazepan-4-one 1,1-dioxide is a seven-membered heterocyclic compound featuring a sulfur atom, two nitrogen atoms, and a ketone group within its ring structure, with both sulfur atoms oxidized to sulfone groups (1,1-dioxide). This scaffold is distinct due to its conformational flexibility and electronic properties conferred by the sulfone moieties. The 1,1-dioxide group enhances stability and electron-accepting capacity, making such compounds candidates for materials science and medicinal chemistry .

Properties

CAS No.

1146526-08-0

Molecular Formula

C4H8N2O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

1,2,5-Thiadiazepan-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazepan-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Five-Membered Rings

  • 1,2,5-Thiadiazole 1,1-Dioxides : These compounds, like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, exhibit strong electron-accepting properties and radical anion stability, attributed to their planar, conjugated systems. Their smaller ring size limits conformational flexibility compared to seven-membered analogues .
  • 1,2,3-Thiadiazoles : Synthesized via oxidative cyclization of ethane-1,2-diamine, these compounds lack the sulfone groups, resulting in reduced stability and distinct reactivity .

Six-Membered Rings

  • 1,2-Thiazinane 1,1-Dioxides: Derivatives such as 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) are synthesized via ring-opening reactions of bicyclic precursors, achieving moderate yields (66%). Their six-membered rings balance flexibility and rigidity, enabling diverse functionalization .
  • 1,2,4-Thiadiazine 1,1-Dioxides: Non-fused analogues, like 5-aryl-substituted derivatives, demonstrate unique pharmacological profiles distinct from fused-ring counterparts (e.g., diazoxide). The aryl substituents enhance lipophilicity and target binding .

Seven-Membered Rings

  • However, synthetic challenges, such as lower yields due to ring strain, may arise compared to smaller rings .

Physicochemical and Electronic Properties

  • Electron Acceptor Capacity: 1,2,5-Thiadiazole 1,1-dioxides exhibit superior electron-accepting ability compared to non-sulfonated analogues, enabling applications in conductive materials. Their radical anions are stabilized by delocalization across the sulfone and nitrogen atoms .
  • Coordination Ability : The sulfone and nitrogen atoms in 1,2,5-thiadiazepan-4-one 1,1-dioxide may act as ligands for transition metals, similar to thiadiazole dioxides, which coordinate with Cu(I/II) and other ions .
  • Stability : Sulfone groups enhance thermal and oxidative stability. For example, tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides resist decomposition under acidic conditions, a trait likely shared by the target compound .

Data Tables

Table 1: Structural Comparison

Compound Ring Size Key Functional Groups Notable Properties
This compound 7 Sulfone, ketone, two nitrogens High flexibility, electron-accepting
1,2,5-Thiadiazole 1,1-dioxide 5 Sulfone, conjugated system Planar structure, radical stability
1,2-Thiazinane 1,1-dioxide 6 Sulfone, ether substituents Moderate yields, diverse synthesis

Q & A

Q. What synthetic strategies are recommended for preparing 1,2,5-thiadiazepan-4-one 1,1-dioxide?

The synthesis typically involves oxidation of sulfur-containing precursors. For example, thiols or thioethers can be oxidized using hydrogen peroxide (H₂O₂) in the presence of catalysts like tungsten trioxide (WO₃) under controlled pH (e.g., pH 11.5) . Alternative routes may involve cyclization of sulfonamide intermediates via nucleophilic substitution or ring-closing metathesis. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-oxidation and byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ring structure and substituent positions.
  • Infrared (IR) Spectroscopy : Detection of sulfone (S=O) stretches at ~1150–1350 cm⁻¹ .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in studies of related sulfone derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do structural modifications influence the compound’s physicochemical properties?

Substituents on the thiadiazepane ring alter solubility, stability, and reactivity. For instance:

  • Electron-withdrawing groups (e.g., -Cl, -F) increase sulfone stability but reduce nucleophilicity.
  • Bulky substituents hinder ring-opening reactions, as seen in studies of dihydrothiophene dioxides . Systematic structure-activity relationship (SAR) studies using controlled substitutions are critical .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with enzyme active sites?

The sulfone group and heterocyclic scaffold enable predictable docking into enzyme subsites. For example, the 1,2,5-thiadiazepane core mimics transition states in serine proteases, interacting with both S and S' subsites. Computational docking and mutagenesis studies reveal that sulfone oxygen atoms form hydrogen bonds with catalytic residues, enhancing inhibitory potency . Comparative studies with isothiazolidinone dioxides highlight the role of ring size in selectivity .

Q. How can computational modeling optimize derivatives for targeted biological activity?

Methods include:

  • Molecular Dynamics (MD) Simulations : Predict binding stability in enzyme pockets (e.g., elastases or proteases) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox reactivity .
  • Quantitative Structure-Activity Relationship (QSAR) : Identifies substituents that enhance affinity while minimizing toxicity .

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

Discrepancies in IR or NMR spectra often arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-Temperature NMR : Detects dynamic equilibria (e.g., ring inversion) .
  • Cross-Validation with Crystallography : Confirms assignments using single-crystal structures .
  • Computational IR Predictions : Compare experimental peaks with DFT-calculated vibrational modes .

Q. What experimental designs mitigate toxicity concerns in biological assays?

  • In Silico Toxicity Screening : Tools like ProTox-II predict hepatotoxicity and mutagenicity .
  • Metabolic Stability Tests : Liver microsome assays identify reactive metabolites .
  • Dose-Response Profiling : Establishes therapeutic windows using IC₅₀ and LD₅₀ values .

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